

# Application Note: $^1\text{H}$ NMR Spectroscopic Analysis of 2-Thioxothiazolidine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Thioxothiazolidine-4-carboxylic acid

**Cat. No.:** B1228510

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## Introduction

**2-Thioxothiazolidine-4-carboxylic acid** (TTC) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of thiazolidine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the development of TTC-based compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton ( $^1\text{H}$ ) NMR, is a powerful analytical technique for this purpose. This application note provides a detailed protocol for acquiring and interpreting the  $^1\text{H}$  NMR spectrum of **2-Thioxothiazolidine-4-carboxylic acid** and presents representative data.

## Chemical Structure and Proton Environment

The structure of **2-Thioxothiazolidine-4-carboxylic acid** contains three distinct proton environments, which will give rise to separate signals in the  $^1\text{H}$  NMR spectrum. The protons on the methylene group (C5) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals that couple to each other and to the proton on C4. The methine proton at the C4 position is coupled to the adjacent methylene protons. The acidic proton of the carboxylic acid group and the proton on the nitrogen atom are also present.

## Representative $^1\text{H}$ NMR Data

Due to the limited availability of fully assigned public domain  $^1\text{H}$  NMR spectra for **2-Thioxothiazolidine-4-carboxylic acid**, the following table summarizes expected chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) based on the analysis of structurally similar compounds. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), which can accommodate the carboxylic acid and amide protons.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4 (methine)	4.5 - 4.7	dd	J = 8.0, 4.0	1H
H-5a (methylene)	3.6 - 3.8	dd	J = 12.0, 8.0	1H
H-5b (methylene)	3.4 - 3.6	dd	J = 12.0, 4.0	1H
N-H (amide)	10.0 - 10.5	br s	-	1H
COOH (acid)	12.0 - 13.0	br s	-	1H

dd = doublet of doublets, br s = broad singlet

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

This section details a standard protocol for the acquisition of a  $^1\text{H}$  NMR spectrum of a solid organic acid like **2-Thioxothiazolidine-4-carboxylic acid**.

Materials and Equipment:

- **2-Thioxothiazolidine-4-carboxylic acid** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tube (5 mm)
- Pipettes and vials

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **2-Thioxothiazolidine-4-carboxylic acid** sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
  - Transfer the solution to a 5 mm NMR tube.

- Spectrometer Setup:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the <sup>1</sup>H frequency.

- Data Acquisition:

- Set the appropriate spectral width (e.g., -2 to 14 ppm).
  - Use a standard single-pulse experiment.
  - Set the number of scans to a suitable value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds).
  - Acquire the Free Induction Decay (FID).

- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase the resulting spectrum to obtain a flat baseline.
  - Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
  - Integrate the signals to determine the relative number of protons for each peak.
  - Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

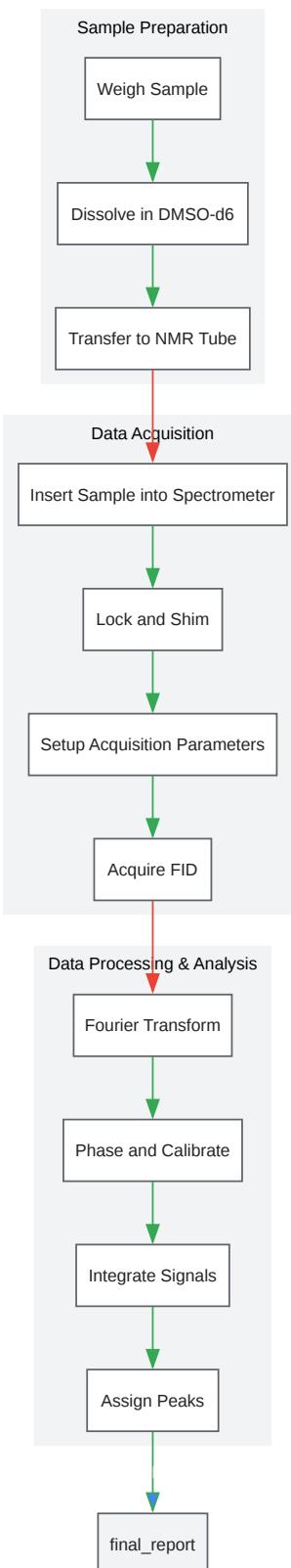
## Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of **2-Thioxothiazolidine-4-carboxylic acid** with its proton environments labeled.

Caption: Chemical structure of **2-Thioxothiazolidine-4-carboxylic acid** with proton labeling.

## Experimental Workflow

The logical flow of acquiring and analyzing the  $^1\text{H}$  NMR spectrum is depicted below.

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